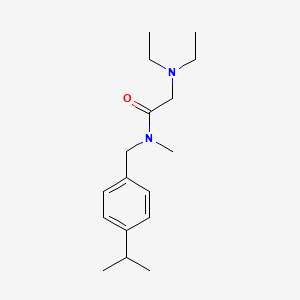
Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-N-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-N-methyl-, monohydrochloride is a fascinating organic compound with significant relevance in chemistry and pharmacology. This compound belongs to a class of chemicals known for their applications in medicinal chemistry, owing to their unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reactants: : The preparation typically starts with acetamide, a simple organic compound.
Substitution Reactions: : Through a series of substitutions involving diethylamine and p-isopropylbenzyl chloride, the compound is synthesized.
Reaction Conditions: : These reactions are usually carried out in the presence of suitable solvents and catalysts, maintaining controlled temperatures and pressures to optimize yields.
Industrial Production Methods
Scale-Up Procedures: : Industrial production might involve continuous flow synthesis techniques to enhance efficiency.
Purification Steps: : This includes crystallization and chromatography to ensure the purity of the final product.
Safety Considerations: : Ensuring safe handling of chemicals and waste management is crucial in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under specific conditions, this compound can undergo oxidation, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can produce simpler amines.
Substitution: : The compound is prone to nucleophilic substitution reactions due to its functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Such as potassium permanganate or hydrogen peroxide.
Reduction Agents: : Like lithium aluminum hydride.
Substitution Reagents: : Including alkyl halides and bases.
Major Products Formed
Oxidized Products: : New functionalities introduced in the molecule.
Reduced Amines: : Simpler amines retaining the core structure.
Substituted Derivatives: : Varied compounds with different substituents.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: : Useful as an intermediate in organic synthesis.
Reaction Mechanism Studies: : Helps understand substitution and reduction mechanisms.
Biology
Pharmacological Research: : Investigated for its potential biological activities, like enzyme inhibition.
Medicine
Drug Development: : Structural features make it a candidate for drug development, particularly in neuropharmacology.
Industry
Chemical Manufacturing: : Utilized in the production of other complex chemicals.
Materials Science: : Explored for its potential in creating novel materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : It may act as an enzyme inhibitor, interfering with the activity of specific enzymes.
Receptor Binding: : Potential interactions with neurotransmitter receptors, impacting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(p-isopropylbenzyl)-N-methyl-: : Lacks the diethylamino group.
Acetamide, 2-(diethylamino)-N-methyl-: : Missing the p-isopropylbenzyl group.
Uniqueness
Structural Features: : The presence of both diethylamino and p-isopropylbenzyl groups provides distinct chemical and biological properties.
Applications: : This combination of groups enhances its versatility in various applications, distinguishing it from its analogs.
Properties
CAS No. |
14474-21-6 |
|---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-methyl-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H28N2O/c1-6-19(7-2)13-17(20)18(5)12-15-8-10-16(11-9-15)14(3)4/h8-11,14H,6-7,12-13H2,1-5H3 |
InChI Key |
PCFBIHBBJKSXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N(C)CC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















